![molecular formula C18H13ClN2O3S B2531547 N-(4-(4-氯苯基)噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺 CAS No. 515841-78-8](/img/structure/B2531547.png)

N-(4-(4-氯苯基)噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

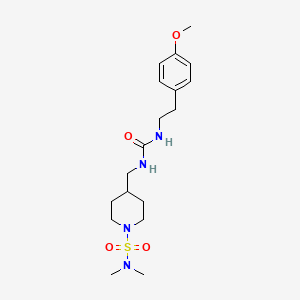

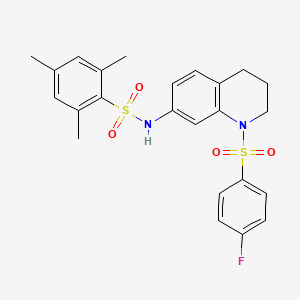

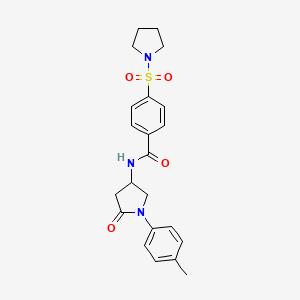

The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which has been studied for its potential antitumor properties. The dibenzo[1,4]dioxin-1-carboxamides, including the chlorinated derivatives, have shown activity against P388 leukemia and Lewis lung carcinoma, suggesting their utility as DNA-intercalating antitumor agents with a unique mechanism of action that may differ from classical agents interfering with topoisomerase II alpha .

Synthesis Analysis

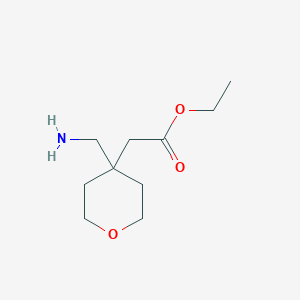

The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis of specific regioisomers can be challenging, and separation of mixtures may be required. The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide would likely follow similar synthetic routes, with particular attention to the introduction of the thiazolyl and chlorophenyl groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating 14-membered rings with an R2(2)(14) motif. These structural features are critical for the biological activity and could be relevant to the compound .

Chemical Reactions Analysis

The chemical reactivity of N-alkoxy-N-chloroureas, which are structurally related to the compound of interest, has been studied in cyclization reactions to form various heterocyclic compounds. These reactions, such as the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide, demonstrate the potential for N-chloro and N-alkoxy groups to participate in cyclization under the influence of catalysts like silver trifluoroacetate or sodium acetate . This reactivity could be extrapolated to the synthesis and further chemical transformations of N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are not detailed in the provided papers, the properties of similar compounds can offer insights. The dibenzo[1,4]dioxin-1-carboxamides are weakly binding DNA-intercalating agents, and their activity is influenced by the position and nature of substituents. The presence of a chloro group and a thiazolyl moiety in the compound of interest would likely affect its lipophilicity, electronic properties, and potential to form hydrogen bonds, which are all critical factors in its biological activity .

科学研究应用

抗菌活性

与N-(4-(4-氯苯基)噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺相关的化合物的一个显着应用是在抗菌活性领域。研究表明,该化合物的衍生物已被合成并评估了其对各种细菌菌株的抗菌特性,表现出显着的抗菌和抗真菌活性 (Raval, Naik, & Desai, 2012)。

合成和生物活性

另一个研究领域涉及合成具有相似结构的新型化合物并评估其生物活性。例如,已经对含有硒的偶氮噻唑分散染料的合成进行了研究,结果表明具有显着的抗氧化、抗肿瘤和抗菌活性 (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015)。

抗炎和镇痛评估

与N-(4-(4-氯苯基)噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺在结构上相关的化合物也已被合成并评估其潜在的抗炎和镇痛特性。这包括对噻唑/恶唑取代苯并噻唑衍生物的研究,该衍生物已显示出在该领域的前景 (Kumar & Singh, 2020)。

抗菌剂

还有研究设计、合成和评估类似化合物作为抗菌剂。一些衍生物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌等特定菌株 (Palkar et al., 2017)。

光谱分析和分子对接

此外,已经对生物活性酰胺的光谱鉴定、结构特征和分子对接研究进行了研究。这包括检查它们的吸收和荧光光谱,有助于了解它们的化学性质和潜在应用 (Patil et al., 2011)。

抗癌评估

最后,已经探索了该化合物的衍生物的潜在抗癌特性。这包括设计和合成新型化合物并评估它们对各种癌细胞系的作用,其中一些表现出中等到优异的抗癌活性 (Ravinaik et al., 2021)。

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . They have shown promising results against bacterial (Gram positive and Gram negative) and fungal species, as well as against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of anticancer activity, these compounds may interact with cancer cells in a way that inhibits their growth .

Biochemical Pathways

Thiazole nucleus, a part of this compound, is known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Result of Action

Similar compounds have shown promising antimicrobial and anticancer activities . They have been found to be active against various bacterial and fungal species, as well as against certain types of cancer cells .

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMNORAYJPHYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)